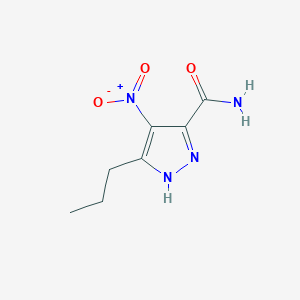

4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-5-propyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-2-3-4-6(11(13)14)5(7(8)12)10-9-4/h2-3H2,1H3,(H2,8,12)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQYHINYSQQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588379 | |

| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-08-4 | |

| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing with readily available starting materials and proceeding through key intermediates. This document offers detailed experimental protocols, mechanistic insights, and data presentation to assist researchers and scientists in the successful synthesis of the target molecule. The pyrazole scaffold is a significant motif in numerous pharmacologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2]

Introduction

Pyrazole-5-carboxamides are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities.[3] The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The introduction of a nitro group and a propyl substituent on the pyrazole core, along with a carboxamide functional group, can significantly influence the molecule's physicochemical properties and biological activity. This guide details a logical and efficient synthetic route to this compound, providing a foundational methodology for its preparation and further derivatization.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial construction of the pyrazole ring system, followed by functional group manipulations to introduce the nitro and carboxamide moieties.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

Part 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

The initial step involves the construction of the pyrazole ring through a cyclocondensation reaction between a 1,3-dicarbonyl compound, ethyl 2,4-dioxoheptanoate, and hydrazine.[4][5]

1.1. Synthesis of Ethyl 2,4-dioxoheptanoate

This precursor can be synthesized via a Claisen condensation between 2-pentanone and diethyl oxalate using a strong base such as sodium ethoxide.

-

Reaction Scheme:

Caption: Synthesis of ethyl 2,4-dioxoheptanoate.

-

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl oxalate dropwise at room temperature.

-

Cool the mixture in an ice bath and add 2-pentanone dropwise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with a dilute acid (e.g., acetic acid or HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2,4-dioxoheptanoate.

-

1.2. Cyclocondensation to form Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

Reaction Scheme:

Caption: Formation of the pyrazole ring.

-

Experimental Protocol:

-

Dissolve ethyl 2,4-dioxoheptanoate in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford ethyl 3-propyl-1H-pyrazole-5-carboxylate.[6][7]

-

| Parameter | Value |

| Starting Material | Ethyl 2,4-dioxoheptanoate |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Typical Yield | 75-85% |

Part 2: Nitration of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

The second step is the regioselective nitration of the pyrazole ring at the C4 position. This is a classic electrophilic aromatic substitution reaction.

-

Reaction Scheme:

Caption: Nitration of the pyrazole ester.

-

Experimental Protocol:

-

In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to ethyl 3-propyl-1H-pyrazole-5-carboxylate with stirring, maintaining the temperature below 10 °C.

-

To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

The crude ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol.

-

| Parameter | Value |

| Starting Material | Ethyl 3-propyl-1H-pyrazole-5-carboxylate |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 80-90% |

Part 3: Saponification to 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Reaction Scheme:

Caption: Hydrolysis of the nitro-pyrazole ester.

-

Experimental Protocol:

-

Suspend ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum to yield 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

-

| Parameter | Value |

| Starting Material | Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate |

| Reagent | Sodium Hydroxide (aqueous) |

| Reaction Temperature | Reflux |

| Typical Yield | >90% |

Part 4: Amidation to this compound

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with ammonia.

-

Reaction Scheme:

Caption: Final amidation step.

-

Experimental Protocol:

-

Suspend 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., THF or dioxane) and add it dropwise to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.

-

Stir the reaction mixture for several hours at room temperature.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization.

-

| Parameter | Value |

| Starting Material | 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid |

| Reagents | Thionyl Chloride (or Oxalyl Chloride), Ammonia |

| Solvent | Dichloromethane, THF/Dioxane |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 70-85% |

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The described multi-step synthesis is based on well-established chemical transformations and provides detailed experimental protocols to facilitate its implementation in a laboratory setting. The modular nature of this synthesis allows for potential modifications to introduce further diversity into the pyrazole scaffold, making it a valuable starting point for the development of new chemical entities with potential therapeutic applications.

References

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]4][5]

-

PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. J Enzyme Inhib Med Chem, 23(6), 895-900.[2]

- Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Google Patents. (n.d.). CN1248546A - Process for preparation of hydrazine hydrate.

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

PubMed. (n.d.). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl-2,4-dioxohexanoate. Retrieved from [Link]

-

MDPI. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 3-n-propylpyrazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5- carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to 4-nitro-3-propyl-1H-pyrazole-5-carboxamide: Structure, Synthesis, and Therapeutic Context

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key heterocyclic molecule. We will delve into its molecular structure, physicochemical properties, and detailed synthetic pathways. Furthermore, we will situate this compound within the broader landscape of medicinal chemistry by examining its pivotal role as a precursor to the blockbuster drug, Sildenafil, and exploring the therapeutic potential inherent to its pyrazole-carboxamide core.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole derivative with the chemical formula C₈H₁₂N₄O₃.[1][2] The molecule features a central five-membered pyrazole ring, which is a common scaffold in many biologically active compounds.[3] Key substituents on the pyrazole ring are a methyl group at the N1 position, a propyl group at C3, a nitro group at C4, and a carboxamide group at C5.

The presence of the electron-withdrawing nitro group and the hydrogen-bonding capable carboxamide group significantly influences the electronic properties and reactivity of the pyrazole ring. The propyl group adds a lipophilic character to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139756-01-7 | [1] |

| Molecular Weight | 212.21 g/mol | [4] |

| Melting Point | 141-143 °C | [4] |

| Boiling Point (Predicted) | 334.6±42.0 °C | [4] |

| Density (Predicted) | 1.45±0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 156.136ºC | [4] |

| Water Solubility | 31.6 [ug/mL] | [4] |

| XLogP3 | 1.6 | [4] |

Below is a 2D representation of the molecular structure of this compound.

Sources

An In-Depth Technical Guide to 4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key chemical intermediate in the synthesis of high-profile pharmaceuticals. The document delves into its chemical identity, synthesis, and the broader biological significance of the pyrazole-carboxamide scaffold. It is designed to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the compound's role in synthetic pathways and the pharmacological potential of its structural class.

Introduction: The Strategic Importance of a Precursor

This compound, with the CAS number 139756-01-7, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its primary claim to notability is its role as a crucial intermediate in the commercial synthesis of Sildenafil (Viagra™), a widely recognized treatment for erectile dysfunction.[1][2] The structural integrity and purity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Beyond its established role in Sildenafil manufacturing, the pyrazole-carboxamide core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules.[3][4] This guide will explore the synthesis of this important intermediate and discuss the broader therapeutic potential of the chemical family to which it belongs.

Compound Profile

| Property | Value | Source |

| CAS Number | 139756-01-7 | Multiple |

| Molecular Formula | C8H12N4O3 | [5][6] |

| Molecular Weight | 212.21 g/mol | [5][6] |

| IUPAC Name | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Multiple |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 137.0 to 141.0 °C | |

| Boiling Point | 334.559 °C at 760 mmHg | [5] |

| Density | 1.453 g/cm³ | [5] |

| Flash Point | 156.136 °C | [5] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical step in the overall production of Sildenafil. The process involves the nitration of its precursor, 1-methyl-3-n-propylpyrazole-5-carboxamide.

Synthetic Pathway Overview

The journey to Sildenafil involves several key transformations where this compound is a pivotal intermediate. The subsequent reduction of its nitro group to an amine is a crucial step that enables the final coupling reactions.

Caption: Overall synthetic route to Sildenafil highlighting the role of the target compound.

Experimental Protocol: Nitration

The following protocol is adapted from a patented green synthesis process for a Sildenafil intermediate.[7]

Reaction: Nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide.

Materials:

-

1-methyl-3-n-propylpyrazole-5-carboxamide (16.7 g)

-

Dichloromethane (50 mL)

-

Fuming nitric acid (12 g)

-

Ice water

Procedure:

-

Add 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide to 50 mL of dichloromethane in a reaction vessel.

-

Cool the mixture and maintain the temperature below 15°C.

-

Add fuming nitric acid (12 g) dropwise to the mixture while maintaining the temperature.

-

Stir the reaction at 20-25°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice water and stir.

-

Separate the organic phase and wash it with water (2 x 20 mL).

-

Dry the organic phase, filter, and concentrate it to dryness to obtain 4-nitro-1-methyl-3-n-propyl-pyrazole-5-carboxamide.

Yield: 19.3 g (91%) with an HPLC purity of 95.6%.[7]

Subsequent Reduction

The nitro group of this compound is subsequently reduced to an amino group to form 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This can be achieved through various methods, including catalytic hydrogenation (H2/Pd) or using reducing agents like zinc granules in the presence of ammonium chloride or ammonium formate.[8][9]

The Pyrazole-5-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the development of a vast number of biologically active compounds.[8] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8]

Bioisosteric Replacement

The pyrazole-5-carboxamide moiety is often used as a bioisostere for other chemical groups in drug design. Bioisosterism, the replacement of a part of a molecule with another that has similar physical or chemical properties, is a key strategy for optimizing lead compounds. For instance, the pyrazole C3-carboxamide of the cannabinoid receptor antagonist Rimonabant has been successfully replaced with other heterocycles to generate novel compounds with retained or improved biological activity.[3] This highlights the versatility of the pyrazole-carboxamide scaffold in modulating pharmacokinetic and pharmacodynamic properties.

Broad-Spectrum Biological Activities

The pyrazole-carboxamide core is present in molecules targeting a diverse range of biological targets:

-

Enzyme Inhibition: Many pyrazole-carboxamide derivatives are potent enzyme inhibitors. For example, they form the basis for inhibitors of protein kinases, which are crucial targets in cancer therapy.[10]

-

Antimicrobial and Antifungal Activity: Numerous studies have reported the synthesis of novel pyrazole-carboxamide derivatives with significant antibacterial and antifungal properties.[8]

-

Anticancer Potential: The pyrazole scaffold is a key feature in many anticancer agents, with derivatives showing cytotoxic effects against various cancer cell lines.[10]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole carboxamides are widely used in agriculture as fungicides and insecticides.[11]

Caption: Diverse biological activities of the pyrazole-5-carboxamide scaffold.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, as indicated in the synthesis protocol.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectral data for this compound is not widely published, data for the structurally similar 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is available:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Conclusion and Future Perspectives

This compound is a compound of considerable industrial importance, primarily due to its indispensable role in the synthesis of Sildenafil. The synthetic route to this intermediate is well-established, with ongoing efforts to develop greener and more efficient processes. Beyond its role as a precursor, the pyrazole-carboxamide scaffold it contains is a highly versatile and valuable framework in medicinal chemistry. The continued exploration of derivatives of this scaffold is likely to yield novel therapeutic agents for a wide range of diseases. This technical guide serves as a comprehensive resource for understanding the fundamental properties, synthesis, and broader significance of this key chemical entity.

References

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.[Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

-

Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry.[Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.[Link]

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF. ResearchGate.[Link]

-

New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. Patsnap Eureka.[Link]

- Process for preparing sildenafil - Google P

-

SILDENAFIL - New Drug Approvals. [Link]

-

1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.[Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. [Link]

-

Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate.[Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd.[Link]

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide,2-Amino-4. SF Intra Co.,Ltd.[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

-

Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed.[Link]

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd.[Link]

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide,2-Amino-4. SF Intra Co.,Ltd.[Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central.[Link]

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3. PubChem.[Link]

-

1-METHYL-4-NITRO-3-PROPYLPYRAZOLE-5-CARBOXAMIDE. precisionFDA.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 6. fuaij.com [fuaij.com]

- 7. New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. research.monash.edu [research.monash.edu]

- 11. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Precursor: A Technical Guide to 4-nitro-3-propyl-1H-pyrazole-5-carboxamide and its Role in Phosphodiesterase Inhibition

Introduction: The Unseen Architect in Vasodilation

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage, overshadowing the critical roles of its precursors. This guide delves into the significance of one such molecule, 4-nitro-3-propyl-1H-pyrazole-5-carboxamide , a key intermediate in the synthesis of Sildenafil, a widely recognized selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] While not a therapeutic agent in itself, understanding the synthesis and chemical properties of this precursor is fundamental to appreciating the elegant chemistry that leads to a blockbuster drug. This document will provide an in-depth exploration of this compound, from its synthesis to its ultimate contribution to a profound pharmacological effect.

The broader family of pyrazole carboxamides, to which our subject molecule belongs, exhibits a remarkable spectrum of biological activities. These compounds are integral to the development of medicines and agrochemicals due to their demonstrated insecticidal, fungicidal, and herbicidal properties.[5][6][7] In the realm of human health, pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, anticancer, and antimicrobial activities, highlighting the versatility of the pyrazole scaffold in medicinal chemistry.[8][9][10][11]

This guide will illuminate the synthetic pathway to this compound and detail its transformation into Sildenafil. Subsequently, we will explore the well-established mechanism of action of Sildenafil, thereby providing a comprehensive understanding of the precursor's ultimate pharmacological relevance.

Part 1: Synthesis of a Key Intermediate

The synthesis of this compound is a multi-step process that lays the foundation for the pyrazolopyrimidinone core of Sildenafil. The following is a representative synthetic route, illustrating the key chemical transformations.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 2,3-dioxopentanoate

-

To a solution of ethyl valerate in a suitable solvent (e.g., diethyl ether), add sodium ethoxide at 0°C.

-

Slowly add diethyl oxalate to the reaction mixture while maintaining the temperature.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a weak acid and extract the product with an organic solvent.

-

Purify the crude product by distillation under reduced pressure to obtain ethyl 2,3-dioxopentanoate.

Step 2: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

Dissolve ethyl 2,3-dioxopentanoate in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to yield ethyl 3-propyl-1H-pyrazole-5-carboxylate.

Step 3: Nitration to form Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate

-

Add ethyl 3-propyl-1H-pyrazole-5-carboxylate to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

-

Carefully control the temperature while stirring the reaction mixture for a specified time.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the nitrated ester.

Step 4: Amidation to form this compound

-

Treat the ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate with a solution of ammonia in a suitable solvent (e.g., methanol).

-

Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the amide.

-

Remove the solvent under reduced pressure.

-

Purify the product by recrystallization to obtain this compound.

Caption: Synthetic pathway to this compound.

Part 2: From Precursor to Potent Inhibitor: The Genesis of Sildenafil

The true significance of this compound lies in its role as a direct precursor to Sildenafil. The subsequent synthetic steps involve the reduction of the nitro group, followed by cyclization and functionalization to yield the final drug molecule.

Key Transformation Steps:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group. This is a critical step, as the resulting amine is essential for the subsequent cyclization reaction. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).[1] The catalytic hydrogenation route is often preferred in industrial settings due to its cleaner reaction profile.[1]

-

Cyclization: The newly formed 4-amino-3-propyl-1H-pyrazole-5-carboxamide is then reacted with a derivative of 2-ethoxybenzoyl chloride to form the pyrazolopyrimidinone ring system characteristic of Sildenafil.

-

Sulfonylation and N-methylation: The final steps involve the introduction of the sulfonyl group and the N-methylpiperazine moiety to complete the Sildenafil structure.

Caption: Transformation of the precursor to Sildenafil.

Part 3: The Ultimate Consequence: Mechanism of Action of Sildenafil

While this compound is a synthetic intermediate, its existence is inextricably linked to the pharmacological action of Sildenafil. Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1]

The cGMP Signaling Pathway and Vasodilation

Under normal physiological conditions, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

The action of cGMP is terminated by PDE5, which hydrolyzes cGMP to the inactive GMP.

Sildenafil's Intervention

Sildenafil's mechanism of action is to competitively inhibit PDE5. By blocking the degradation of cGMP, Sildenafil enhances the effect of NO, leading to a more pronounced and sustained increase in cGMP levels. This results in improved smooth muscle relaxation and a more robust erectile response to sexual stimulation.

It is crucial to note that Sildenafil does not have a direct relaxant effect on the corpus cavernosum but rather potentiates the natural erectile response to sexual stimuli.

Caption: Mechanism of action of Sildenafil.

Conclusion: From Benchtop to Bedside, The Precursor's Legacy

This compound serves as a powerful reminder of the intricate journey from chemical synthesis to clinical application. While it may not possess the pharmacological glamour of its final product, its precise construction is a non-negotiable prerequisite for the therapeutic efficacy of Sildenafil. The broader family of pyrazole carboxamides continues to be a fertile ground for drug discovery, with compounds from this class showing promise in a multitude of therapeutic areas, including oncology and inflammatory diseases, often through the inhibition of various kinases.[11][12][13] The study of such precursors is not merely an academic exercise; it is a fundamental aspect of pharmaceutical science that ensures the quality, purity, and ultimate success of life-changing medications.

References

- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed.

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd..

- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. TCI Chemicals.

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. ChemicalBook.

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. CymitQuimica.

- 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. BLDpharm.

- Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Tre

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of pyrazole carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Derivatives

Executive Summary

The pyrazole ring is a foundational five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] When functionalized with a carboxamide group, the resulting pyrazole carboxamide derivatives exhibit a remarkable breadth of biological activities, positioning them as critical leads in drug discovery and development.[3][4] This guide offers a technical exploration into the multifaceted biological profile of these compounds, with a primary focus on their anticancer and antifungal properties. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present key data to illustrate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical and biological attributes of the pyrazole carboxamide core.

Chapter 1: The Pyrazole Carboxamide Scaffold: A Privileged Structure

Pyrazoles are five-membered aromatic heterocyclic molecules containing two adjacent nitrogen atoms.[1] Their unique structural and electronic properties, including the ability to act as both hydrogen bond donors and acceptors, make them ideal for interacting with biological targets. The incorporation of a carboxamide (-CONH-) linker adds rigidity and further hydrogen bonding capabilities, creating a versatile scaffold that has been successfully exploited in a wide range of therapeutic areas.[3]

The significance of this scaffold is underscored by the number of commercialized drugs and agrochemicals that feature the pyrazole carboxamide core. These compounds are recognized for activities including anticancer, antifungal, anti-inflammatory, antibacterial, antiviral, and herbicidal properties.[4][5][6][7] This diversity stems from the synthetic tractability of the pyrazole ring, which allows for precise, multi-positional modifications to fine-tune pharmacokinetic and pharmacodynamic properties.

Chapter 2: Anticancer Activity of Pyrazole Carboxamide Derivatives

The development of novel chemotherapeutics remains a high priority, and pyrazole carboxamide derivatives have emerged as a promising class of anticancer agents.[8][9] Numerous studies have demonstrated their potent cytotoxic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and liver.[6][10]

Mechanisms of Action in Oncology

The anticancer effects of pyrazole carboxamide derivatives are often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases and interaction with DNA.[6]

Kinase Inhibition: Many kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), are overexpressed or dysregulated in cancer cells, making them prime therapeutic targets.[10] Pyrazole carboxamides have been shown to act as potent inhibitors of these enzymes. For instance, certain derivatives exhibit significant inhibitory activity against CDK2, a key regulator of the cell cycle.[6][10] By blocking CDK2, these compounds can induce cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cell proliferation.[6]

Caption: Simplified cell cycle regulation and inhibition by Pyrazole Carboxamide derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating potential anticancer agents is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol for MTT Assay:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of selected pyrazole carboxamide derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-arylethanone | HepG2 (Liver) | Varies | [6] |

| Pyrazole-arylethanone | HCT116 (Colon) | Varies | [6] |

| 3,4-diarylpyrazoles | BGC823 (Gastric) | Varies | [6] |

| Pyrazolyl hydroxamic acid | A549 (Lung) | Potent | [6] |

| Bis-pyrazole derivative | SMMC7721 (Liver) | 0.76 - 2.01 | [10] |

| Indole-pyrazole hybrid | HCT116 (Colon) | < 23.7 | [10] |

| Indole-pyrazole hybrid | MCF7 (Breast) | < 23.7 | [10] |

Chapter 3: Antifungal Activity of Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are highly significant in agrochemistry, with several commercialized products used to control phytopathogenic fungi.[5] Their success is largely due to their potent and specific mechanism of action.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of antifungal action for most pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[12][13] SDH is a crucial enzyme that links the Krebs cycle with oxidative phosphorylation by oxidizing succinate to fumarate. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately fungal death. This targeted action provides excellent efficacy against fungal pathogens while often having lower toxicity in non-target organisms.[14]

Caption: Inhibition of Succinate Dehydrogenase (SDH) in the electron transport chain.

Experimental Workflow: In Vitro Antifungal Screening

The efficacy of novel fungicides is initially determined using in vitro assays that measure the inhibition of fungal growth. The mycelium growth inhibition method is a standard procedure.[5]

Protocol for Mycelium Growth Inhibition Assay:

-

Compound Preparation: Dissolve the pyrazole carboxamide derivatives in a suitable solvent (e.g., acetone) and prepare a stock solution.

-

Media Preparation: Prepare potato dextrose agar (PDA) medium. While the medium is still molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).[5] Pour the amended media into petri dishes.

-

Fungal Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).

-

Incubation: Place the mycelial disc, mycelium-side down, in the center of the compound-amended PDA plate. Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelium in the control plate (containing only the solvent) has grown to nearly fill the plate.

-

Measurement: Measure the diameter of the fungal colony in both the treated and control plates.

-

Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. Determine the EC₅₀ (half-maximal effective concentration) value by testing a range of concentrations.

Caption: Workflow for the mycelium growth inhibition antifungal assay.

Data Summary: Antifungal Activity

The table below highlights the potent antifungal activity of representative pyrazole carboxamide derivatives against various plant pathogenic fungi.

| Compound Class | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 | [5][15] |

| Pyrazole-4-carboxamide (Oxime Ether) | Rhizoctonia solani | 1.1 | [12] |

| Pyrazole-4-carboxamide (Ether Group) | Rhizoctonia solani | 0.046 | [14] |

| Pyrazole-thiazole carboxamide | Rhizoctonia cerealis | 5.11 | [16] |

| Commercial SDHI (Boscalid) | Rhizoctonia solani | 2.2 | [12] |

Chapter 4: Other Notable Biological Activities

While anticancer and antifungal activities are prominent, the pyrazole carboxamide scaffold is also associated with a range of other important biological effects.

-

Antibacterial Activity: Certain derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[4][17]

-

Anti-inflammatory Activity: By targeting enzymes like 15-lipoxygenase and COX-2, some pyrazole carboxamides exhibit significant anti-inflammatory and analgesic potential.[2][6]

-

Antiviral Activity: The scaffold has been explored for its potential to inhibit viral replication, although this area is less developed compared to its other applications.[5]

-

Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA I and hCA II) isoenzymes, with potential applications in treating glaucoma or edema.[3]

-

Cannabinoid Receptor Antagonism: The well-known anti-obesity drug Rimonabant is a pyrazole carboxamide derivative that functions as a selective CB1 cannabinoid receptor antagonist.[18][19]

Chapter 5: General Synthesis Strategy

The synthesis of pyrazole carboxamide derivatives is versatile, but a common and effective route involves the formation of a pyrazole carboxylic acid or its ester, followed by an amidation reaction.

Representative Synthesis Protocol:

-

Pyrazole Core Synthesis: A common method is the Knorr pyrazole synthesis, involving the cyclocondensation of a β-diketone with a hydrazine derivative.[11] For example, reacting ethyl 2,4-dioxopentanoate with methylhydrazine yields ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[8][9]

-

Acid Chloride Formation: The resulting pyrazole ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]

-

Amidation: The final step is the coupling of the pyrazole-carbonyl chloride with a desired primary or secondary amine in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., THF or DCM) to yield the target pyrazole carboxamide derivative.[3][17]

Caption: A general synthetic route for pyrazole carboxamide derivatives.

Chapter 6: Conclusion and Future Perspectives

Pyrazole carboxamide derivatives represent a cornerstone scaffold in modern chemical biology, demonstrating exceptional versatility and potent activity across diverse therapeutic and agricultural applications. Their success as anticancer agents targeting protein kinases and as fungicides inhibiting succinate dehydrogenase highlights the power of rational design based on a privileged core structure.

Future research will likely focus on several key areas:

-

Target Selectivity: Enhancing selectivity for specific kinase isoforms or fungal SDH enzymes to improve efficacy and reduce off-target effects.

-

Drug Resistance: Designing next-generation derivatives that can overcome emerging resistance mechanisms in both cancer cells and fungal pathogens.

-

Novel Activities: Exploring the scaffold's potential against other challenging targets, such as those involved in neurodegenerative and metabolic diseases.

-

Green Synthesis: Developing more efficient and environmentally friendly synthetic methodologies to produce these valuable compounds.

The continued exploration of the chemical space around the pyrazole carboxamide nucleus, combined with advances in computational modeling and biological screening, promises to deliver a new generation of innovative drugs and crop protection agents.

References

-

Gümüş, M., Ceylan, S., Gökçe, B., Doğan, A., Kasımoğulları, R., & Gülçin, İ. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

-

Li, A., Luo, M., Sun, C., Li, X., & Li, Z. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4375-4388. Available at: [Link]

-

Goubaa, H., & Al-Ghorbani, M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(4), 1-24. Available at: [Link]

-

Rai, D., Singh, J., & Singh, J. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 652. Available at: [Link]

-

Mphahane, N. J., Mmonwa, M. M., Adegoke, R. O., Sosibo, N. M., & Xhakaza, N. N. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. Available at: [Link]

-

Patel, H., Patel, V., & Duan, Y. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1823-1831. Available at: [Link]

-

Patel, N. B., & Khan, I. H. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1086-1092. Available at: [Link]

-

Li, Y., Zhang, Y., & Liu, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6683. Available at: [Link]

-

Patel, H., & Patel, V. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Wang, C., Chen, L., Zhang, Y., Wang, Q., & Yang, N. (2023). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(26), 9919-9930. Available at: [Link]

-

Gaikwad, S. B., & Gaikwad, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

-

Tian, M., Wang, Y., Zhang, J., Wang, J., & Liu, C. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available at: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-18. Available at: [Link]

-

Kohyama, Y., Okada, Y., & Shirakawa, K. (2026). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Wang, B., Li, Q., Li, J., Song, H., & Wang, Q. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(25), 9573-9584. Available at: [Link]

-

Grewal, A. S., Kumar, S., Pandita, D., & Lather, V. (2020). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. Available at: [Link]

-

Li, A., Luo, M., Sun, C., Li, X., & Li, Z. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

-

Zhang, Y., Li, Z., & Wang, Y. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Zhang, X., Wang, Z., & Liu, X. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]

-

Sanna, C., Meleddu, R., & Deplano, A. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6543. Available at: [Link]

-

Sasmal, P. K., Talwar, R., & Swetha, J. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin Intermediate: A Technical Guide to the Role of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide in Sildenafil Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of the chemical intermediate, 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, in the synthesis of Sildenafil. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the evolution of the synthetic process, from initial discovery to a more refined commercial scale-up.

Introduction: The Architectural Significance of the Pyrazole Core

Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its molecular architecture is a testament to rational drug design, with the central pyrazolopyrimidinone scaffold being crucial for its therapeutic activity. The synthesis of this core structure is a multi-step process, and the formation and subsequent transformation of this compound represent a critical juncture in the overall synthetic strategy. This intermediate effectively installs the necessary functionalities on the pyrazole ring, paving the way for the final cyclization to form the bicyclic core of Sildenafil.

The Synthetic Pathway: From Pyrazole Precursor to a Key Intermediate

The journey to Sildenafil involves a convergent synthesis, where two key fragments are prepared separately and then coupled. The pyrazole-containing fragment, which ultimately becomes the pyrazolopyrimidinone ring, originates from a multi-step sequence. A crucial part of this sequence is the introduction of a nitro group at the 4-position of the pyrazole ring, followed by the formation of a carboxamide at the 5-position.

Part 1: Synthesis of the Precursor - 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

The synthesis typically begins with the construction of the pyrazole ring. This is often achieved through the reaction of a β-diketoester with hydrazine, followed by N-methylation and hydrolysis to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1]

Part 2: Nitration - The Introduction of a Key Functionality

The subsequent step is the electrophilic nitration of the pyrazole ring. This is a critical and potentially hazardous reaction that requires careful control of conditions.

Objective: To synthesize 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Reagents and Materials:

-

1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric and sulfuric acids

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, carefully dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

-

In a separate vessel, prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid, again maintaining a low temperature.

-

Slowly add the nitrating mixture to the solution of the pyrazole carboxylic acid, ensuring the reaction temperature does not exceed a safe limit. The reaction is exothermic and requires careful monitoring.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Causality and Scientific Integrity:

The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in this aromatic nitration. Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion. The pyrazole ring is susceptible to electrophilic attack, and the 4-position is typically the most reactive site. The exothermic nature of this reaction necessitates strict temperature control to prevent runaway reactions and the formation of unwanted byproducts. The commercial synthesis process has been optimized to manage this exotherm safely on a large scale.[3]

Part 3: Amidation - Formation of the Carboxamide

The carboxylic acid is then converted to the primary amide, this compound. This is typically achieved via an acid chloride intermediate.

Objective: To synthesize 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

Reagents and Materials:

-

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

Ammonium Hydroxide (NH₄OH)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

-

Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent.

-

Add thionyl chloride dropwise to the suspension. A catalytic amount of DMF can be used to facilitate the reaction.

-

The mixture is heated to reflux until the reaction is complete, resulting in the formation of the acid chloride. Excess thionyl chloride is removed by distillation.

-

The crude acid chloride is then carefully added to a cooled solution of concentrated ammonium hydroxide.

-

The resulting precipitate, this compound, is filtered, washed with water, and dried.

Causality and Scientific Integrity:

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The acid chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the stable carboxamide. The use of excess ammonium hydroxide ensures the complete conversion of the acid chloride and neutralizes the HCl generated during the reaction.

The Transformation of the Lynchpin Intermediate: Paving the Way for Cyclization

The this compound is now ready for the next crucial transformation: the reduction of the nitro group to an amine. This step is a prime example of how synthetic routes evolve to become more efficient and environmentally friendly.

Reduction of the Nitro Group: A Tale of Two Methods

Medicinal Chemistry Route: The initial laboratory-scale synthesis often employed reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.[4] While effective, this method generates tin-containing waste, which is environmentally undesirable.

Commercial Synthesis Route: For large-scale production, a more sustainable approach is used: catalytic hydrogenation. This method utilizes hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]

Objective: To synthesize 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Reagents and Materials:

-

This compound

-

Palladium on Carbon (5-10% Pd/C)

-

Hydrogen Gas (H₂)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

Procedure:

-

Charge a hydrogenation reactor with this compound and the Pd/C catalyst.

-

Add the solvent and seal the reactor.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

The reaction mixture is agitated at a controlled temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

The reactor is then depressurized, and the catalyst is removed by filtration through a pad of celite.

-

The filtrate, containing the desired 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is concentrated under reduced pressure. The resulting solution can often be used directly in the subsequent coupling reaction.[1]

Causality and Scientific Integrity:

Catalytic hydrogenation is the preferred method for large-scale nitro group reductions due to its high efficiency, cleaner reaction profile, and the avoidance of heavy metal waste. The palladium catalyst provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction. The choice of solvent can influence the reaction rate and selectivity. This "green chemistry" approach is a hallmark of modern pharmaceutical manufacturing.[5] A Chinese patent also describes a green synthesis process utilizing zinc powder and ammonium formate in an ionic liquid, offering an alternative to catalytic hydrogenation.[6]

The Final Steps: Coupling and Cyclization to Sildenafil

The newly formed 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is now ready to be coupled with the second key intermediate, a substituted benzoyl chloride derivative. This amide bond formation is followed by a cyclization reaction, which forms the pyrimidinone ring and completes the synthesis of the Sildenafil core.[1][2]

Visualization of the Synthetic Workflow

Caption: Figure 1: Convergent synthesis of Sildenafil.

Quantitative Data Summary

| Step | Reagents | Typical Yield | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | High | [1] |

| Amidation | SOCl₂ / NH₄OH | High | [1] |

| Reduction (Commercial) | H₂ / Pd-C | High | [1] |

| Cyclization | up to 95% | [1][7] | |

| Overall Yield | (Commercial Route) | ~50% | [7] |

Conclusion

The synthesis of Sildenafil is a prime example of modern organic synthesis, showcasing the strategic importance of key intermediates. This compound stands out as a lynchpin in this process. Its formation through controlled nitration and amidation, followed by a clean and efficient reduction, highlights the principles of green and sustainable chemistry that are paramount in the pharmaceutical industry. Understanding the intricacies of its synthesis and its subsequent transformations provides valuable insights for any scientist involved in the development of complex pharmaceutical agents.

References

-

Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. [Link]

-

Synthesis of Sildenafil Citrate. (n.d.). Retrieved from [Link]

- CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. (2013).

- EP0812845B1 - Process for preparing sildenafil. (2002).

-

Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley. [Link]

-

Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6(1), 43-48. [Link]

-

Katsindima, O., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(7), 814. [Link]

- CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. (2013).

-

Kumar, I. V. S., Ramanjaneyulu, G. S., & Bindu, V. H. (2011). Synthesis of Sildenafil Citrate and Process Related Impurities. Letters in Organic Chemistry, 8(9), 668-673. [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2014). Molecules, 19(9), 13867-13883. [Link]

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (2007). ResearchGate. [Link]

-

Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. (2018). ResearchGate. [Link]

Sources

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 4. researchgate.net [researchgate.net]

- 5. The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Google Patents [patents.google.com]

- 7. EP0812845B1 - Process for preparing sildenafil - Google Patents [patents.google.com]

Physicochemical properties of "4-nitro-3-propyl-1H-pyrazole-5-carboxamide"

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-3-propyl-1H-pyrazole-5-carboxamide

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS No: 139756-01-7) is a pivotal chemical intermediate, most notably recognized for its role in the commercial synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[5][6] For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of this intermediate is paramount. These properties govern critical aspects of its handling, reaction kinetics, purification, scalability, and ultimately, the quality and yield of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. It moves beyond a simple data sheet to offer field-proven experimental protocols for determining key drug-like parameters, including solubility, lipophilicity, and thermal stability. The causality behind experimental choices is explained to provide a self-validating framework for laboratory application, empowering scientists to not only understand this molecule but also to effectively characterize analogous compounds in their own research endeavors.

Core Molecular and Physicochemical Properties

The fundamental properties of a compound provide the initial dataset from which its behavior in both chemical and biological systems can be predicted and understood. The data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is summarized below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | [7] |

| Synonyms | Sildenafil Amide Impurity, 2-methyl-4-nitro-5-propylpyrazole-3-carboxamide | [2][8] |

| CAS Number | 139756-01-7 | [2][3][8] |

| Molecular Formula | C₈H₁₂N₄O₃ | [2][8][9] |

| Molecular Weight | 212.21 g/mol | [8] |

| Calculated LogP | 1.6032 | [2] |

| Density | 1.453 g/cm³ | [2] |

| Boiling Point | 334.56 °C at 760 mmHg | [2] |

| Flash Point | 156.14 °C | [2] |

| Refractive Index | 1.629 | [2] |

Critical Parameters in Drug Development

Beyond the basic identifiers, certain physicochemical parameters have an outsized impact on the suitability of a compound for pharmaceutical development. These include solubility, lipophilicity, and acid/base dissociation constants.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Pyrazole derivatives, owing to their often planar and aromatic nature, can exhibit low aqueous solubility, which complicates their handling in biological assays and formulation development.[10][11]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a robust and reproducible measure of a compound's intrinsic solubility in a given medium.[12]